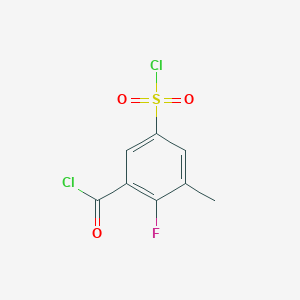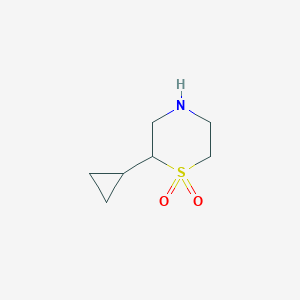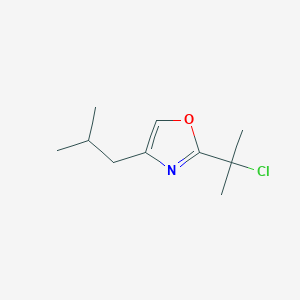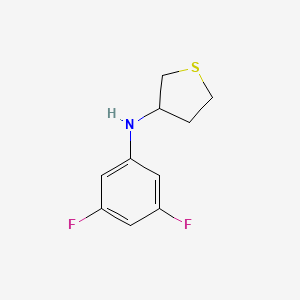![molecular formula C10H22ClNS B13239554 2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239554.png)
2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound with a molecular formula of C10H22ClNS It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfanyl group attached to a methylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of piperidine with 2-methylpropylthiol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group is introduced to the piperidine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding piperidine derivative.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the sulfanyl group.
Substitution: Compounds with various functional groups replacing the sulfanyl group.
Applications De Recherche Scientifique
2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
2-{[(2-Methylpropyl)sulfanyl]methyl}morpholine hydrochloride: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
Uniqueness
2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a sulfanyl group attached to a methylpropyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H22ClNS |
|---|---|
Poids moléculaire |
223.81 g/mol |
Nom IUPAC |
2-(2-methylpropylsulfanylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H21NS.ClH/c1-9(2)7-12-8-10-5-3-4-6-11-10;/h9-11H,3-8H2,1-2H3;1H |
Clé InChI |
KWHXBHPPPKERPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSCC1CCCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13239528.png)
![(Butan-2-yl)[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13239532.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B13239539.png)
![3-[(Thiophen-3-ylmethyl)amino]propan-1-ol](/img/structure/B13239542.png)


![2-[(3-Methyloxetan-3-yl)methoxy]acetic acid](/img/structure/B13239566.png)
